Lipophilicity vs. Des-Dimethyl Analog
The introduction of the gem-dimethyl group on the piperazine ring significantly increases the calculated lipophilicity of 1-(2,4-dimethoxyphenyl)-3,3-dimethylpiperazine compared to its close structural analog, 1-(2,4-dimethoxyphenyl)piperazine. This property is quantified by the XLogP3 value [1][2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-(2,4-Dimethoxyphenyl)piperazine (XLogP3: 1.3) |
| Quantified Difference | Δ XLogP3 = +0.6 |
| Conditions | Computed property based on PubChem 2021 release (XLogP3 algorithm) |
Why This Matters
A higher XLogP3 value correlates with increased membrane permeability, a critical factor in cell-based assays and in vivo pharmacokinetics, which can be a key selection criterion for probe development.
- [1] PubChem. (2026). Compound Summary for CID 64924000, 1-(2,4-Dimethoxyphenyl)-3,3-dimethylpiperazine. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 71486799, 1-(2,4-Dimethoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
